Aluminum;bismuth;oxygen(2-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is known for its high chemical stability, especially in hydrogen atmospheres, and does not undergo any phase transitions until 1080°C . This makes it a valuable material for various industrial and scientific applications.

Preparation Methods

Aluminum;bismuth;oxygen(2-) can be synthesized through several methods, with the sol-gel method being one of the most common. This method involves the polymerization of alkoxides through hydrolysis and condensation, followed by gelation and heat treatment . For instance, a novel sol-gel method using bismuth nitrate, aluminum nitrate, and starch has been developed. In this process, starch acts as a capping agent, reducing agent, and natural template . Another method involves the use of amino acids such as phenylalanine, glycine, and arginine in the sol-gel synthesis to control the size, morphology, and uniformity of the product .

Chemical Reactions Analysis

Aluminum;bismuth;oxygen(2-) undergoes various chemical reactions, including photocatalytic reactions. It has been shown to degrade organic dyes such as methyl orange under ultraviolet light irradiation . The compound’s photocatalytic activity is attributed to its ability to generate electron-hole pairs upon exposure to light, which then participate in oxidation-reduction reactions. Common reagents used in these reactions include bismuth nitrate and aluminum nitrate, with starch or amino acids serving as stabilizers and capping agents .

Scientific Research Applications

Aluminum;bismuth;oxygen(2-) has a wide range of scientific research applications. In chemistry, it is used as a photocatalyst for the degradation of organic pollutants in wastewater . Its high chemical stability and unique structural properties make it a potential candidate for use in fuel cells as an oxygen-ion conductor or mixed ionic-electronic conductor . In biology and medicine, bismuth aluminate nanoparticles have been explored for their potential use in drug delivery systems and as antacid medicines for treating peptic ulceration and nervous dyspepsia . Additionally, its light-harvesting properties have been investigated for applications in solar cells .

Mechanism of Action

The mechanism of action of bismuth aluminate primarily involves its photocatalytic properties. When exposed to light, bismuth aluminate generates electron-hole pairs, which then participate in oxidation-reduction reactions. These reactions lead to the degradation of organic pollutants, making it an effective photocatalyst . The compound’s high chemical stability and unique structural properties also contribute to its effectiveness in various applications, such as fuel cells and drug delivery systems .

Comparison with Similar Compounds

Aluminum;bismuth;oxygen(2-) is often compared to other similar compounds, such as bismuth ferrite (BiFeO₃) and bismuth titanate (Bi₄Ti₃O₁₂). While all these compounds exhibit photocatalytic properties, bismuth aluminate stands out due to its high chemical stability and lack of phase transitions up to 1080°C . This makes it more suitable for high-temperature applications compared to bismuth ferrite and bismuth titanate. Additionally, bismuth aluminate’s unique structural properties, such as its mullite-type structure, further differentiate it from other bismuth-based compounds .

Properties

IUPAC Name |

aluminum;bismuth;oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Bi.3O/q2*+3;3*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKUZSIDPZSPNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

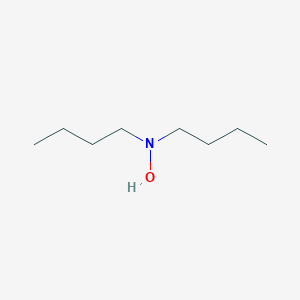

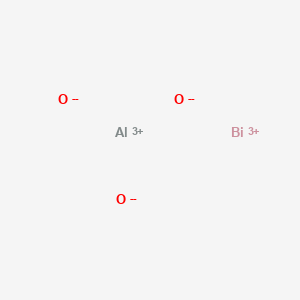

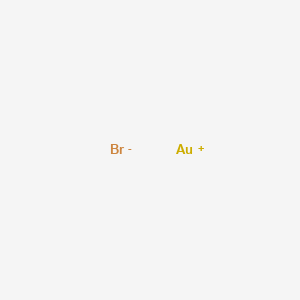

[O-2].[O-2].[O-2].[Al+3].[Bi+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlBiO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.960 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12284-76-3 |

Source

|

| Record name | Bismuth aluminate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012284763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trialuminium bismuth hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate](/img/structure/B84709.png)